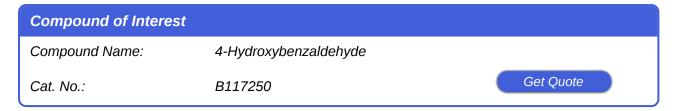


Application Notes and Protocols: Oxidation of 4-Hydroxybenzyl Alcohol to 4-Hydroxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the selective oxidation of 4-hydroxybenzyl alcohol to the corresponding aldehyde, **4-hydroxybenzaldehyde**, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The featured method employs a platinum-on-carbon (Pt/C) catalyst with oxygen as the oxidant, offering a high-yielding and clean transformation. This application note includes a comprehensive experimental procedure, data presentation, and a visual workflow to ensure reproducible results.

Introduction

4-Hydroxybenzaldehyde is a key building block in organic synthesis, notably as a precursor to pharmaceuticals, fragrances, and liquid crystals. The selective oxidation of the benzylic alcohol of 4-hydroxybenzyl alcohol presents a common challenge in organic synthesis, requiring mild conditions to avoid over-oxidation to the carboxylic acid or reactions involving the phenolic hydroxyl group. The protocol detailed herein describes a robust and efficient catalytic method for this transformation.

Data Presentation



A summary of the key quantitative data for the synthesis of **4-hydroxybenzaldehyde** is presented in Table 1.

Parameter	Value	Reference
Typical Yield	High (specific yields vary based on scale and conditions)	[1]
Melting Point	116-119 °C	
¹ H NMR (DMSO-d ₆ , 400 MHz) δ (ppm)	10.65 (s, 1H, -OH), 9.79 (s, 1H, -CHO), 7.80 (d, J=8.7 Hz, 2H, Ar-H), 6.93 (d, J=8.7 Hz, 2H, Ar-H)	[2][3]
¹³ C NMR (DMSO-d ₆) δ (ppm)	191.4, 163.8, 132.6, 128.9, 116.3	[3][4]
IR (KBr, cm ⁻¹)	3060, 2926, 1686, 1595, 1160	[5]

Experimental Protocol

This protocol details the catalytic oxidation of 4-hydroxybenzyl alcohol to **4-hydroxybenzaldehyde**.

Materials

- 4-Hydroxybenzyl alcohol
- 1 N Sodium hydroxide (NaOH) solution
- 1% Platinum-on-carbon (Pt/C) catalyst
- Lead(II) nitrate solution (as an activator)
- Oxygen gas
- Hydrochloric acid (HCl)
- · Water (for recrystallization)



• Ethanol (optional, for recrystallization)

Procedure

- Reaction Setup: In a reaction vessel equipped with a stirrer and a gas inlet, dissolve 0.1 mol
 of 4-hydroxybenzyl alcohol in 100 mL of 1 N sodium hydroxide solution.
- Catalyst Addition: To the alkaline solution, add the 1% Pt/C catalyst and the lead(II) nitrate solution.
- Reaction Initiation: Purge the reaction vessel with oxygen gas. Vigorously stir the mixture at a controlled temperature (e.g., 30°C) while passing oxygen through it at a controlled pressure (e.g., 1 bar).[1]
- Reaction Monitoring: Monitor the progress of the reaction by measuring the uptake of oxygen. The reaction is generally complete when oxygen absorption ceases.[1]
- Work-up:
 - Once the reaction is complete, separate the catalyst by filtration.
 - Acidify the filtrate with hydrochloric acid to a pH below 6. This will cause the 4hydroxybenzaldehyde to precipitate out of the solution.[1]
- Purification:
 - Collect the precipitate by filtration.
 - Recrystallize the crude product from hot water to obtain pure 4-hydroxybenzaldehyde.[6]
 Ethanol can also be used for recrystallization.
- Characterization:
 - Dry the purified product and determine the yield.
 - Characterize the product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity.[2][3][4]



Visualizations

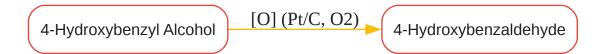
Diagram 1: Experimental Workflow



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Caption: Workflow for the oxidation of 4-hydroxybenzyl alcohol.

Diagram 2: Chemical Transformation



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